molecular formula C12H23FN2O2 B2365679 tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate CAS No. 1781380-67-3

tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate

Cat. No.: B2365679
CAS No.: 1781380-67-3
M. Wt: 246.326
InChI Key: XAMNDOGGCPIXBA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butyl carbamate protecting group and a 2-amino-1-fluoroethyl substituent at the 4-position of the piperidine ring. The fluorine atom and amino group confer unique electronic and steric properties, which may influence solubility, metabolic stability, and target binding compared to non-fluorinated analogs.

Properties

IUPAC Name

tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)10(13)8-14/h9-10H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNDOGGCPIXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate and related piperidine derivatives:

Compound Name CAS Number Molecular Weight Substituent Physical State Key Features
This compound Not Provided ~274.33 (est.) 2-amino-1-fluoroethyl Not Available Fluorine enhances lipophilicity; amino group allows further functionalization
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 277.36 4-amino-4-(pyridin-3-yl) Light yellow solid Pyridinyl group introduces aromaticity; potential for π-π interactions
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate 1349716-46-6 326.38 (3,4-difluorobenzyl)amino Not Available Difluorobenzyl group increases steric bulk; dual fluorine atoms improve metabolic resistance
tert-Butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid Not Provided Not Provided Chlorophenyl, fluorophenyl Crystalline solid Halogenated aryl groups enhance electronic effects; potential kinase inhibition

Key Observations:

The difluorobenzyl substituent in CAS 1349716-46-6 introduces significant steric hindrance, which may reduce off-target interactions but complicate synthesis . Pyridinyl (CAS 1707580-61-7) and halogenated aryl groups (e.g., in ) enable π-stacking interactions with biological targets, a feature absent in the aliphatic fluoroethyl group.

Physical Properties: The light yellow solid state of CAS 1707580-61-7 suggests moderate stability under ambient conditions, whereas the target compound’s physical state remains uncharacterized . Fluorine’s electronegativity in the target compound may lower melting points compared to non-fluorinated analogs, enhancing solubility in organic solvents.

Safety and Handling: CAS 1707580-61-7 requires respiratory, hand, and eye protection despite lacking GHS classification, indicating moderate irritancy . Similar precautions are advisable for the target compound due to its reactive amino and fluoroethyl groups.

Biological Activity

Tert-Butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate (CAS Number: 1312756-09-4) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a piperidine ring and an amino-fluoroethyl substituent, suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2

Chemical Structure

Biological Activity Overview

Research indicates that compounds containing piperidine moieties often exhibit significant biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have shown that piperidine derivatives can induce cytotoxicity in various cancer cell lines. For instance, a related piperidine compound demonstrated enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin . The structural features of this compound may contribute to similar anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Compound Cell Line Cytotoxicity Mechanism
This compoundFaDuEnhancedApoptosis induction
BleomycinFaDuStandardDNA damage

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective properties. Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . The inhibition of these enzymes could lead to increased levels of acetylcholine, thereby enhancing cognitive function.

Anti-inflammatory Properties

The anti-inflammatory potential of piperidine derivatives has been documented in various studies. Compounds that inhibit leukotriene synthesis have shown promise in reducing edema and secondary damage following traumatic brain injury (TBI) . Given its structural similarities, this compound may exhibit comparable anti-inflammatory effects.

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives:

  • Cancer Treatment : A study evaluated the efficacy of a piperidine-based compound against lung cancer cells, showing significant inhibition of tumor growth.
  • Neuroprotection : In an animal model of Alzheimer's disease, a related piperidine compound improved cognitive function by inhibiting AChE activity.
  • Trauma Recovery : Research on TBI indicated that compounds with similar structures reduced inflammatory markers and improved recovery outcomes in treated subjects.

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